molecular formula C12H26O6 B14225852 (2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid CAS No. 801221-44-3

(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid

Cat. No.: B14225852
CAS No.: 801221-44-3
M. Wt: 266.33 g/mol
InChI Key: GQYHISPPZXYGFJ-LKASCYNESA-N
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Description

(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound consists of a butane backbone with four hydroxyl groups and an attached 2-ethylhexanoic acid moiety. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid can be achieved through several synthetic routes. One common method involves the enantioselective reduction of a suitable precursor, such as a keto ester, using chiral catalysts or enzymes. For instance, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the enantioselective synthesis of the compound. The fermentation process is optimized to achieve high yields and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield butane-1,2,3,4-tetrone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting substrate binding and turnover .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

801221-44-3

Molecular Formula

C12H26O6

Molecular Weight

266.33 g/mol

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol;2-ethylhexanoic acid

InChI

InChI=1S/C8H16O2.C4H10O4/c1-3-5-6-7(4-2)8(9)10;5-1-3(7)4(8)2-6/h7H,3-6H2,1-2H3,(H,9,10);3-8H,1-2H2/t;3-,4+

InChI Key

GQYHISPPZXYGFJ-LKASCYNESA-N

Isomeric SMILES

CCCCC(CC)C(=O)O.C([C@H]([C@H](CO)O)O)O

Canonical SMILES

CCCCC(CC)C(=O)O.C(C(C(CO)O)O)O

Origin of Product

United States

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